
3-(4-Fluorophenyl)pyridine
概要
説明
3-(4-Fluorophenyl)pyridine is a compound with the CAS Number: 85589-65-7. It has a molecular weight of 173.19 . This compound belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines described in the literature . For instance, one study reported the synthesis of 38 pyrazolo [3,4- b ]pyridine derivatives based on scaffold hopping and computer-aid drug design . Another study reported the synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)pyridine is represented by the formula C11H8FN . The InChI key for this compound is UWTPPGDNJIIUBY-UHFFFAOYSA-N .It is stored at a temperature of 2-8°C . The compound appears as an off-white solid .
科学的研究の応用
Antimicrobial and Antiviral Activities
“3-(4-Fluorophenyl)pyridine” compounds have been noted for their potential in antimicrobial and antiviral therapies. The presence of the pyridine nucleus, especially when combined with other heterocycles, has been associated with therapeutic properties such as antimicrobial and antiviral activities . These compounds can interact with specific proteins, which may define their selectivity for targeting microbial and viral pathogens.
Biomedical Applications
The structural similarity of pyrazolo[3,4-b]pyridines, which are closely related to “3-(4-Fluorophenyl)pyridine,” to the purine bases adenine and guanine, has attracted interest in medicinal chemistry. These compounds have been used for a wide range of biological targets due to their potential biological activity .
Drug Design and Development
The fluorine atom in “3-(4-Fluorophenyl)pyridine” can be beneficial when incorporated into small molecules for pharmaceuticals. Its size, electronegativity, and ability to block metabolic oxidation sites make it a valuable component in the design and development of new drugs .
Synthesis of Heterocyclic Compounds
“3-(4-Fluorophenyl)pyridine” serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are essential in the development of new materials and pharmaceuticals due to their diverse chemical properties and biological activities .
Antitumor Activities
Pyridine compounds, including “3-(4-Fluorophenyl)pyridine,” have been explored for their antitumor properties. Their ability to interact with specific cellular targets makes them candidates for the development of anticancer drugs .
Neurological and Immune System Diseases
Related pyridine compounds have shown promise in treating diseases of the nervous and immune systems. Their activity in these areas opens up possibilities for “3-(4-Fluorophenyl)pyridine” to be used in the treatment of neurological disorders and immune system-related conditions .
Safety and Hazards
作用機序
Target of Action
The primary target of 3-(4-Fluorophenyl)pyridine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Mode of Action
It is known that it interacts with its target, mapk14 . The interaction between the compound and its target leads to changes in the cellular processes regulated by MAPK14 .
Biochemical Pathways
Given its target, it is likely that it affects the pathways regulated by mapk14 . These pathways play integral roles in disease states including oncogenesis, autoimmune diseases, and inflammatory processes .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
Given its target, it is likely that it influences the cellular processes regulated by mapk14 .
特性
IUPAC Name |
3-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPPGDNJIIUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573910 | |
| Record name | 3-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)pyridine | |
CAS RN |
85589-65-7 | |
| Record name | 3-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

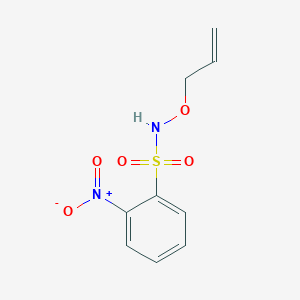
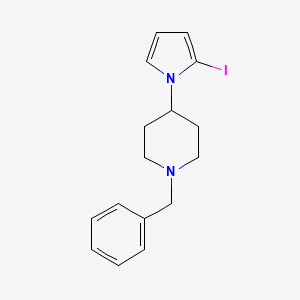
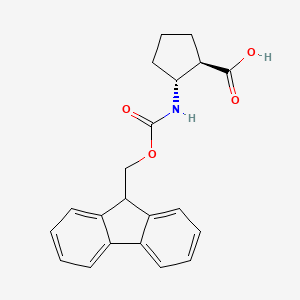
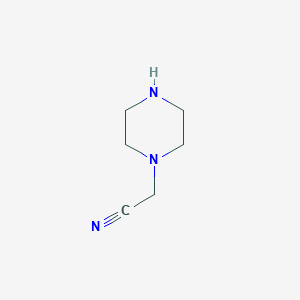
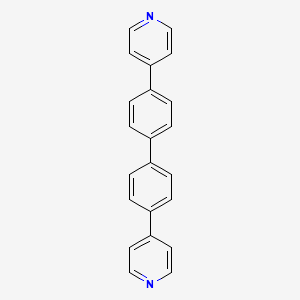
![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
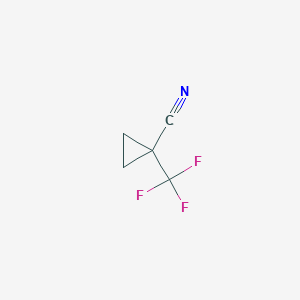

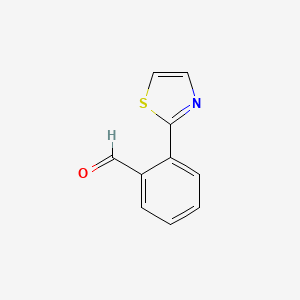
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
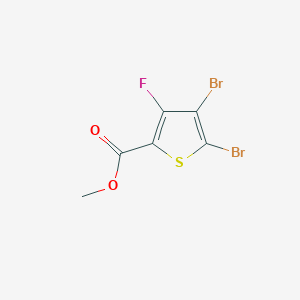
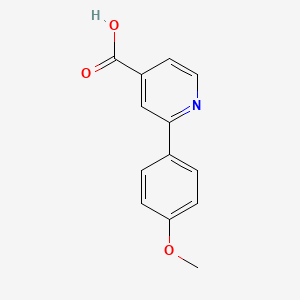
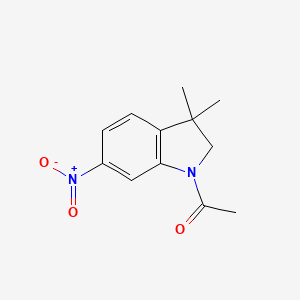
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)